molecular formula C10H12ClN5O2S B12668380 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide CAS No. 92144-20-2

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide

Cat. No.: B12668380
CAS No.: 92144-20-2
M. Wt: 301.75 g/mol
InChI Key: FHUUSNMEGAIZEQ-UHFFFAOYSA-N
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Description

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper(II) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with different nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chlorosulfonic acid for chlorosulfonation and copper(II) chloride for diazotization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with different amines can yield various sulfonamide derivatives .

Scientific Research Applications

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms . This inhibition disrupts the folate pathway, leading to the death of the target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase sets it apart from other quinazoline derivatives .

Properties

CAS No.

92144-20-2

Molecular Formula

C10H12ClN5O2S

Molecular Weight

301.75 g/mol

IUPAC Name

2,4-diamino-5-chloro-N,N-dimethylquinazoline-6-sulfonamide

InChI

InChI=1S/C10H12ClN5O2S/c1-16(2)19(17,18)6-4-3-5-7(8(6)11)9(12)15-10(13)14-5/h3-4H,1-2H3,(H4,12,13,14,15)

InChI Key

FHUUSNMEGAIZEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl

Origin of Product

United States

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